4-bromophenyl 3-methyl-4-nitrobenzoate

Description

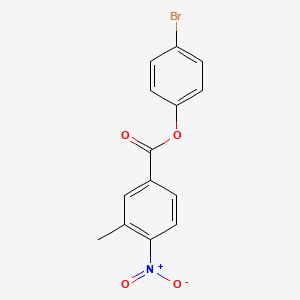

4-Bromophenyl 3-methyl-4-nitrobenzoate is an aromatic ester compound characterized by a 4-bromophenyl group esterified to a 3-methyl-4-nitrobenzoic acid moiety. The bromine atom at the para position of the phenyl ring, the methyl group at the meta position of the benzoate ring, and the nitro group at the para position of the benzoate contribute to its unique physicochemical and biological properties.

The compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science (e.g., nonlinear optics) due to the electron-withdrawing nitro group and halogen substituents, which influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

(4-bromophenyl) 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUQKDXAVCASJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-bromophenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 3-methyl-4-nitrobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 4-bromophenyl 3-methyl-4-aminobenzoate.

Ester Hydrolysis: 4-bromophenol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

4-bromophenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is utilized in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound’s derivatives can be used to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-bromophenyl 3-methyl-4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity and influence π-π stacking in crystals .

- Methyl Group : The 3-methyl substituent in the target compound introduces steric hindrance, which may reduce solubility compared to unmethylated analogs .

Physicochemical Properties

Spectral Characteristics:

- IR Spectroscopy: Esters typically exhibit C=O stretching at ~1700–1750 cm⁻¹. The nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

- NMR : Aromatic protons in the bromophenyl group resonate downfield (δ ~7.5–8.0 ppm) due to electron-withdrawing effects. The methyl group at C3 would appear as a singlet near δ 2.5 ppm .

Solubility and Stability:

- Bromine and nitro groups reduce aqueous solubility but enhance stability in organic solvents. Sulfonate analogs (e.g., 4-nitrophenyl 4-bromobenzenesulfonate) exhibit higher polarity due to the sulfonate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.